
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol: is a chemical compound with the molecular formula C14H17NO2 . It belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzoxazole ring fused with a cyclohexyl group and a methyl group, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in targeting specific biological pathways and enzymes, making them valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, π-π stacking, and other non-covalent interactions with these targets, leading to the modulation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
- 5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- 5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Comparison: Compared to these similar compounds, 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol exhibits unique structural features, such as the presence of a cyclohexyl group, which can influence its reactivity and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
220745-45-9 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-cyclohexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H17NO2/c1-9-15-12-7-11(10-5-3-2-4-6-10)13(16)8-14(12)17-9/h7-8,10,16H,2-6H2,1H3 |
InChI Key |
NISIXHKVLKAWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
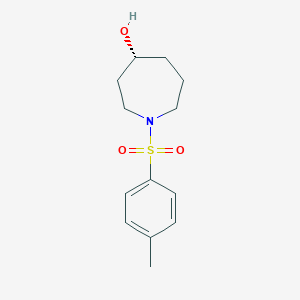
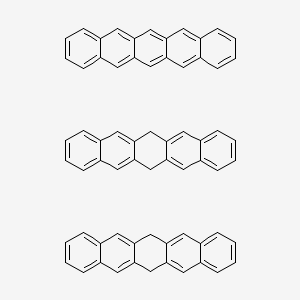
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
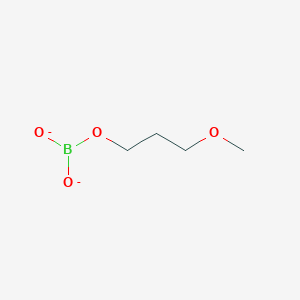
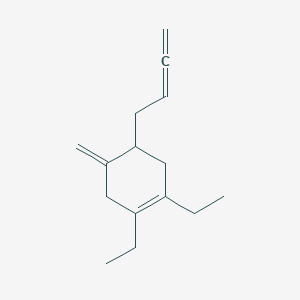
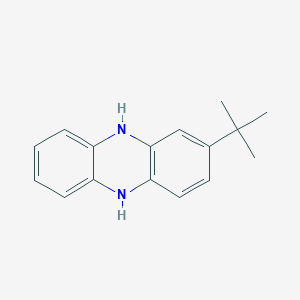
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
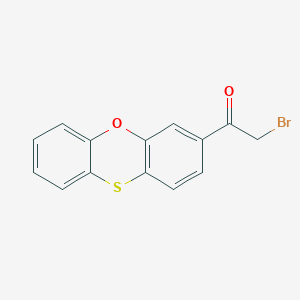
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
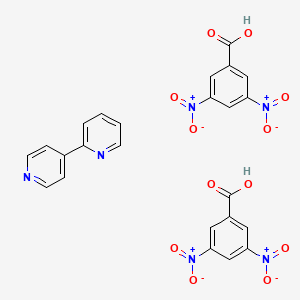
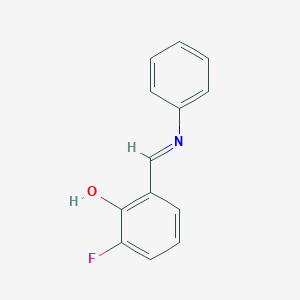
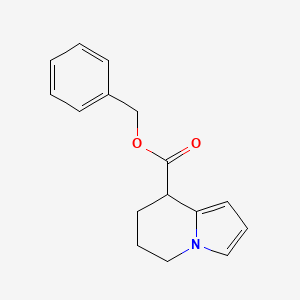
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
